3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride
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Overview
Description
3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O and a molecular weight of 227.09 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents . This compound contains an imidazole ring, which is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride typically involves the reaction of 3-amino-N-(1H-imidazol-2-yl)propanamide with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents onto the imidazole ring .
Scientific Research Applications
3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic core structure found in many natural products and pharmaceuticals.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Uniqueness
3-amino-N-(1H-imidazol-2-yl)propanamide dihydrochloride is unique due to its specific structure and properties, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-amino-N-(1H-imidazol-2-yl)propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-2-1-5(11)10-6-8-3-4-9-6;;/h3-4H,1-2,7H2,(H2,8,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGGEBNISZFOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)NC(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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